molecular formula C22H27N3O6 B2930079 5-(6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[3-(FURAN-2-YL)PROPYL]PENTANAMIDE CAS No. 1207014-89-8

5-(6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[3-(FURAN-2-YL)PROPYL]PENTANAMIDE

Cat. No.: B2930079
CAS No.: 1207014-89-8
M. Wt: 429.473
InChI Key: PCYDAPRJRPRPMZ-UHFFFAOYSA-N
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Description

5-(6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[3-(FURAN-2-YL)PROPYL]PENTANAMIDE is a complex organic compound with potential applications in various scientific fields. The compound features a quinazolinone core, which is known for its biological activity, and a furan ring, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[3-(FURAN-2-YL)PROPYL]PENTANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.

    Introduction of the Dimethoxy Groups: Methoxylation reactions using methanol and a suitable catalyst, such as sulfuric acid, are employed.

    Attachment of the Furan Ring: This step involves the reaction of the quinazolinone intermediate with a furan-containing reagent, often under reflux conditions.

    Formation of the Final Amide: The final step is the coupling of the furan-quinazolinone intermediate with a pentanoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.

    Substitution: The methoxy groups on the quinazolinone core can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to epoxides, while reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

The quinazolinone core is known for its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties. This makes the compound a potential candidate for drug development and biological studies.

Medicine

Given its biological activity, the compound could be explored for therapeutic applications. Its potential anti-cancer properties, in particular, warrant further investigation in preclinical and clinical studies.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical versatility and stability.

Mechanism of Action

The mechanism of action of 5-(6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[3-(FURAN-2-YL)PROPYL]PENTANAMIDE is likely related to its interaction with specific molecular targets. The quinazolinone core can interact with enzymes or receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone share the quinazolinone core but differ in their substituents.

    Furan Derivatives: Compounds such as 2-furancarboxaldehyde and 2-furanmethanol contain the furan ring but lack the quinazolinone core.

Uniqueness

The uniqueness of 5-(6,7-DIMETHOXY-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[3-(FURAN-2-YL)PROPYL]PENTANAMIDE lies in its combination of the quinazolinone core and the furan ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(6,7-dimethoxy-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(furan-2-yl)propyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c1-29-18-13-16-17(14-19(18)30-2)24-22(28)25(21(16)27)11-4-3-9-20(26)23-10-5-7-15-8-6-12-31-15/h6,8,12-14H,3-5,7,9-11H2,1-2H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYDAPRJRPRPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCCC(=O)NCCCC3=CC=CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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